molecular formula C7H9N3OS B1667668 1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-propenylthio)- CAS No. 87450-64-4

1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-propenylthio)-

Cat. No. B1667668
CAS RN: 87450-64-4
M. Wt: 183.23 g/mol
InChI Key: BWAQMHZNDIIZKW-UHFFFAOYSA-N
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Description

ATH-18534 is a bio-active chemical.

Scientific Research Applications

Methylation and Structural Identification

1,2,4-Triazines, including derivatives like 6-methyl-3-(2-propenylthio)-1,2,4-triazin-5(2H)-one, have been studied for their methylation processes. Jacobsen and Rose (1987) explored the methylation of various 1,2,4-triazin-5(2H)-one derivatives, leading to new zwitterionic N1 methylation products (Jacobsen & Rose, 1987). This study, along with their 1985 research, demonstrated the use of carbon-13 nuclear magnetic resonance spectroscopy for identifying methylation sites in these compounds (Jacobsen & Rose, 1985).

Synthesis and Kinetic Studies

Al-Etaibi et al. (2004) conducted a study on the regioselective synthesis of 1,2,4-triazin-5-one via gas-phase pyrolysis, providing a clean and efficient method for synthesizing biologically active triazines and their derivatives (Al-Etaibi et al., 2004).

Anticancer Activity

The derivatives of 1,2,4-triazin-5(2H)-ones, including those with the 6-methyl-3-(2-propenylthio) group, have been investigated for their anticancer properties. Voskoboynik et al. (2018) studied compounds obtained from reactions of 1,2,4-triazin-5(2H)-ones with aryl iso(thio)cyanates, showing significant cytostatic activity against various cancer cell lines (Voskoboynik et al., 2018).

Chemical Structure and Reactivity

The structural elucidation and reactivity of 1,2,4-triazin-5(2H)-one derivatives, including methylation and amination reactions, have been a focus of several studies. Collins et al. (1999) explored novel syntheses of dihydro-1,2,4-triazin-6(1H)-ones and their methylated derivatives (Collins et al., 1999). Rykowski and Plas (1982) investigated the amination of 1,2,4-triazines, providing insights into the mechanisms and products of these reactions (Rykowski & Plas, 1982).

Synthesis of Novel Derivatives

Research by Vahedi et al. (2010) focused on synthesizing novel [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives using 1,2,4-triazin-5(4H)-ones, expanding the scope of potential applications for these compounds (Vahedi et al., 2010).

Biological Applications

Research has also explored the biological applications of these compounds. For instance, Parveen et al. (2018) synthesized new triazine ligands and their cobalt complexes, examining their structure and biological evaluation, including DNA binding studies (Parveen et al., 2018).

properties

IUPAC Name

6-methyl-3-prop-2-enylsulfanyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-3-4-12-7-8-6(11)5(2)9-10-7/h3H,1,4H2,2H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAQMHZNDIIZKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236346
Record name ATH-18534
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-propenylthio)-

CAS RN

87450-64-4
Record name ATH-18534
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087450644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATH-18534
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATH-18534
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V78F7TLP21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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